molecular formula C18H24I3N3O8 B1672089 Iothalamate meglumine CAS No. 13087-53-1

Iothalamate meglumine

Cat. No. B1672089
CAS RN: 13087-53-1
M. Wt: 809.1 g/mol
InChI Key: BBDCYTZOUGSPOD-GCVVRSHASA-N
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Description

Iothalamate meglumine is an iodinated contrast agent used to help diagnose or find problems in various parts of the body, including the brain, back, heart, head, blood vessels, stomach, joints, pancreas, and bladder . It is available in the form of its salts, sodium iotalamate and meglumine iotalamate .


Molecular Structure Analysis

The molecular formula of Meglumine iotalamate is C18H26I3N3O9 . Its average mass is 809.127 Da and its monoisotopic mass is 808.880310 Da .

Scientific Research Applications

Radiographic Visualization

Iothalamate Meglumine is primarily used as a radiographic contrast medium. It's a water-soluble substance that significantly aids in the visualization of body structures during X-ray procedures. The extent of the opacity it provides is directly proportional to the amount present in the path of the X-rays. The distribution and elimination of Iothalamate Meglumine are key factors in the visualization process (Iothalamate Meglumine, 2020).

Neurological Applications

In neurology, Iothalamate Meglumine has been developed for roentgenographic visualization of the cerebral ventricular system. Despite its advantages over other contrast media, it poses a risk of inducing seizures, which can be a serious complication (Picaza, Hunter & Lee, 1972). Additionally, its microscopic effects on brain tissue have been studied, showing that it induces reactive changes, though without causing permanent damage (Weems, Cashion & Cunningham, 1977).

Comparative Studies

Comparative studies have been conducted to understand the difference in blood pressure changes and other effects when using Iothalamate Meglumine in angiography compared to other contrast media. These studies help in selecting the most appropriate contrast medium for different medical procedures (Lin, Kricheff & Chase, 1965).

Use in Diagnostic Procedures

The compound's effect on the sickling phenomenon has been studied, indicating that at equal concentrations in blood, Iothalamate Meglumine causes more sickling than nonionic contrast mediums. This suggests that nonionic agents might be preferable for diagnostic studies in patients with certain conditions like sickle cell anemia (Rao et al., 1982).

Potential Toxicity and Safety

There are concerns regarding the potential toxicity of Iothalamate Meglumine, especially in procedures like shuntograms, where it can cause severe muscular spasms and seizures. Understanding these risks is crucial for proper anesthetic and critical care management during procedures involving this contrast medium (Hubbert & Hannigan, 1978).

Safety And Hazards

Iothalamate meglumine must be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion, it is advised not to induce vomiting without advice from a poison control center . It is also noted that this drug may cause heart attack, stroke, and blood clotting problems .

properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUSFYMPUDOEL-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926949
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iothalamate meglumine

CAS RN

13087-53-1
Record name D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13087-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamate meglumine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMATE MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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